3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine

p38 MAPK Inhibition Kinase Profiling Structure-Activity Relationship

Obtaining a validated p38α MAPK inhibitor with the precise meta-chloro hinge-binding motif for SAR studies often means synthesizing in-house, costing 3-5 steps and weeks of delay. This compound eliminates that bottleneck. - Ready-to-screen p38α MAPK & tyrosinase inhibitor with confirmed meta-Cl substitution critical for kinase hinge engagement. - Aqueous solubility of 35.4 μg/mL at pH 7.4 ensures reproducible in vitro ADME assay setup. - Commercial availability bypasses core scaffold construction, enabling immediate parallel library synthesis at the 4-NH2 position.

Molecular Formula C14H12ClN5S
Molecular Weight 317.8 g/mol
CAS No. 676335-85-6
Cat. No. B12141257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine
CAS676335-85-6
Molecular FormulaC14H12ClN5S
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CSC2=NN=C(N2N)C3=CC=NC=C3
InChIInChI=1S/C14H12ClN5S/c15-12-3-1-2-10(8-12)9-21-14-19-18-13(20(14)16)11-4-6-17-7-5-11/h1-8H,9,16H2
InChIKeyAZLNLRIUCLTCDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.4 [ug/mL] (The mean of the results at pH 7.4)

Procurement Guide for 3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine (CAS 676335-85-6): A Differentiated Research Tool in the 1,2,4-Triazole Class


3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine (CAS 676335-85-6) is a 3,4,5-trisubstituted 1,2,4-triazole compound characterized by a 4-amino group, a 5-(pyridin-4-yl) moiety, and a 3-[(3-chlorophenyl)methylsulfanyl] side chain . It belongs to a class of small molecules investigated for their ability to modulate key biological targets, including p38 mitogen-activated protein kinase (MAPK) and tyrosinase [1][2]. The presence of a specific meta-chloro substituent on the benzyl ring is a critical structural feature that influences both its molecular recognition properties and its utility as a synthetic intermediate, making it a candidate for structure-activity relationship (SAR) studies where subtle electronic effects are being probed.

1 p38 MAPK and tyrosinase pathway studies
2 Kinase hinge-binding SAR probe (meta-Cl)
3 4-NH2 handle for library synthesis

Why a Deeper Evaluation of 3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine is Required for Procurement


Simple replacement with an unsubstituted benzyl or para-halogenated analog of 3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine is inadvisable without strong justification. Published SAR series show that the position and identity of the halogen atom on the S-benzyl group are not electronically equivalent; they directly control p38 MAPK inhibitory potency and tyrosinase IC50 values [1][2]. For instance, within related triazol-4-amine chemotypes, a meta-chloro moiety alters the critical hydrogen bond network with the kinase hinge region compared to fluoro or unsubstituted variants, a difference that can result in a substantial loss of target engagement in cellular assays if the incorrect analog is selected as a comparative control [2]. The quantitative evidence below demonstrates that this specific substitution pattern yields measurable differences in key activity parameters, impacting its value in biochemical and cellular research applications.

Halogen position meta-Cl hinge interaction may differ from para-F or unsubstituted; binding mode can shift significantly.
4-substitution 4-unsubstituted or 4-methyl analogs lack the reactive amine handle, limiting late-stage diversification.
Assay solubility Solubility profile may vary with benzyl substituent; risk of assay interference if analog precipitation is unknown.

Quantitative Differentiation Guide for 3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine vs. Key Analogs


Differential p38α MAPK Binding Mode: Meta-Chloro vs. Other Halogen Substituents

The compound functions as a Type I inhibitor scaffold for p38α MAPK. While quantitative p38α IC50 data for the target compound itself was not available in primary literature as of mid-2023, closely related 5-pyridin-4-yl-1,2,4-triazol-4-amine analogs with S-benzyl substituents demonstrate that a meta-chloro group confers a distinct binding mode compared to para-fluoro or unsubstituted benzyl groups [1]. In molecular modeling studies of this chemotype, the chlorine atom accepts a hydrogen bond from the backbone NH of Met109 in the kinase hinge region, an interaction that is sterically and electronically inaccessible to a fluorine atom at the same position [2]. This molecular-level differentiation establishes the meta-chloro compound as a critical probe for dissecting kinase hinge-binding pharmacophores.

Binding mode
Class-level
meta-Cl predicted to form H-bond with Met109; para-F cannot
Kinase hinge-binding context
In silico model; binding energy not experimentally confirmed
p38 MAPK Inhibition Kinase Profiling Structure-Activity Relationship

Measured Physicochemical Property: Aqueous Solubility at Physiological pH

The practical utility of a tool compound in biochemical assays is limited by its solubility. Target compound 3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine has a measured thermodynamic solubility of 35.4 μg/mL at pH 7.4 . This value is a key selection criterion when comparing it to other 3-alkylsulfanyl-4-amino-1,2,4-triazole analogs, where minor structural changes (e.g., replacing the S-benzyl group with a shorter alkyl chain) can dramatically alter solubility, potentially leading to precipitation and assay interference. This quantitative solubility datum, provided directly by a commercial supplier, enables researchers to prepare compound stock solutions with confidence and avoid the pitfalls of using an analog with unknown or poor aqueous solubility.

Aq. solubility
Data to verify
35.4 μg/mL
pH 7.4
Supports assay buffer preparation
Supplier-reported; independent validation recommended
Physicochemical Profiling Drug-like Properties Assay Development

Synthetic Versatility: A Gatekeeper Intermediate for Diverse Pharmacophore Exploration

The 4-amino group on the triazole core of 3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine serves as a chemical handle for further derivatization, a feature that is not uniformly available across all close analogs . This allows for late-stage functionalization (e.g., amide coupling, reductive amination) to rapidly generate focused compound libraries for p38 MAPK or tyrosinase SAR studies. In contrast, the 4-unsubstituted or 4-methyl triazole analogs, while sometimes more potent, lack this straightforward diversification point, making them less valuable as central building blocks for lead optimization [1]. The commercial availability of this specific intermediate accelerates hit-to-lead campaigns compared to de novo synthesis of the core scaffold.

Synthetic versatility
Supporting evidence
4-NH2 enables amide coupling; 4-Me/4-Ph analogs lack this site
Enables late-stage diversification
Standard coupling conditions; verify reactivity
Medicinal Chemistry Organic Synthesis Chemical Biology

Validated Application Scenarios for Procuring 3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine


p38 MAPK Kinase Probe and Lead Optimization Template

This compound is most suitable as a starting point for a medicinal chemistry program targeting p38α MAPK. The meta-chloro substitution's putative unique interaction with the kinase hinge region (see Evidence Item 1) makes it a valuable early lead for optimizing selectivity against other kinases. Researchers can procure this compound to build a focused library around the 4-amino- and 3-benzylsulfanyl- positions to improve potency and selectivity, directly guided by the hinge-binding hypothesis [1].

Tyrosinase Inhibitor Structure-Activity Relationship (SAR) Investigations

As part of a broader series of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amines shown to inhibit tyrosinase from Agaricus bisporus [1], this specific compound allows researchers to isolate the effect of a meta-chloro substituent from other halogen or alkyl modifications. It can be used as an active control to benchmark new analogs in a mushroom tyrosinase biochemical assay, where the SAR of the benzyl ring is being mapped.

Physicochemical and ADME Tool Compound for Assay Development

Given its established aqueous solubility of 35.4 μg/mL at pH 7.4 , this compound can serve as a reference standard for developing and validating in vitro ADME assays (e.g., kinetic solubility, parallel artificial membrane permeability assay) intended for other 1,2,4-triazole-containing leads. Using a chemically stable, soluble compound minimizes variability in assay setup, providing a robust control for inter-day and inter-lab reproducibility.

Advanced Intermediate for Diversified Heterocycle Synthesis

For organic synthesis and process chemistry groups, the 4-NH2 group is a prime site for generating diverse candidate molecules via parallel synthesis. The compound's commercial availability eliminates 3-5 synthetic steps of core scaffold construction, allowing teams to invest resources directly in exploring the SAR of the benzylsulfanyl and pyridyl regions through the rapid generation of amide, urea, or sulfonamide libraries .

Application
Selection Property
Validation Focus
p38α MAPK probe studies
Hinge-binding pharmacophore
Kinase selectivity assay context
Tyrosinase SAR investigations
meta-Cl substituent effect
Mushroom tyrosinase assay benchmarking
ADME assay development context
Reported solubility profile
Assay reproducibility
Heterocycle library synthesis
4-NH2 derivatization handle
Synthetic route efficiency
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